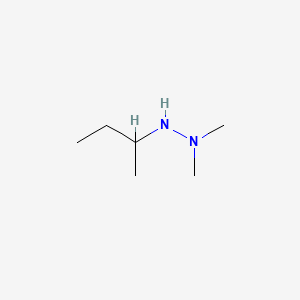
1,1-Dimethyl-2-sec-butylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-2-sec-butylhydrazine: is an organic compound with the molecular formula C₆H₁₆N₂ It is a derivative of hydrazine, characterized by the presence of two methyl groups and a secondary butyl group attached to the nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Dimethyl-2-sec-butylhydrazine can be synthesized through the alkylation of hydrazine derivatives. One common method involves the reaction of 1,1-dimethylhydrazine with sec-butyl halides under basic conditions. The reaction typically proceeds as follows: [ \text{(CH₃)₂NNH₂} + \text{sec-C₄H₉X} \rightarrow \text{(CH₃)₂N-NH-sec-C₄H₉} + \text{HX} ] where X is a halogen (e.g., chlorine, bromine).
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Dimethyl-2-sec-butylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives with altered substituents.
Substitution: Nucleophilic substitution reactions can replace the sec-butyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds and strong bases are typically employed.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Modified hydrazine derivatives.
Substitution: Various substituted hydrazines.
Applications De Recherche Scientifique
1,1-Dimethyl-2-sec-butylhydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,1-dimethyl-2-sec-butylhydrazine involves its interaction with molecular targets, leading to various biochemical effects. The compound can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can result in the modification of proteins, nucleic acids, and other cellular components, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
1,1-Dimethylhydrazine: A simpler hydrazine derivative with two methyl groups.
1,1-Diethyl-2-sec-butylhydrazine: Similar structure but with ethyl groups instead of methyl groups.
1,1-Dimethyl-2-n-butylhydrazine: Similar structure but with a normal butyl group instead of a secondary butyl group.
Uniqueness: 1,1-Dimethyl-2-sec-butylhydrazine is unique due to the presence of the secondary butyl group, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
54007-24-8 |
|---|---|
Formule moléculaire |
C6H16N2 |
Poids moléculaire |
116.20 g/mol |
Nom IUPAC |
2-butan-2-yl-1,1-dimethylhydrazine |
InChI |
InChI=1S/C6H16N2/c1-5-6(2)7-8(3)4/h6-7H,5H2,1-4H3 |
Clé InChI |
JNQHRUNRCVMHQV-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(tert-Butyl) 3-methyl 2-methyl-2,6-dihydropyrrolo[3,4-c]pyrazole-3,5(4H)-dicarboxylate](/img/structure/B13934404.png)


![3-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B13934430.png)
![4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13934439.png)


![2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)-](/img/structure/B13934459.png)
![3-(1h-Indol-5-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B13934472.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-[(3-methoxyphenyl)methyl]-5-(2-thienyl)-](/img/structure/B13934477.png)

![9,10-Anthracenedione, 2-[[2-(acetyloxy)ethyl]thio]-1,4-diamino-3-chloro-](/img/structure/B13934496.png)

![{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-oxetan-3-yl}-carbamic acid benzyl ester](/img/structure/B13934508.png)
